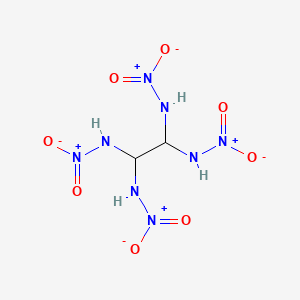
N-(1,2,2-trinitramidoethyl)nitramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,2,2-trinitramidoethyl)nitramide is a high-energy-density compound that has garnered attention due to its potential applications in various fields, particularly in the development of energetic materials. This compound is characterized by its complex structure, which includes multiple nitro groups, making it highly reactive and suitable for use in explosives and propellants.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2,2-trinitramidoethyl)nitramide typically involves the nitration of precursor compounds. One common method includes the nitration of potassium dinitramide or ammonium dinitramide with nitronium tetrafluoroborate in acetonitrile at low temperatures . This reaction requires careful control of temperature and the use of an inert atmosphere to prevent decomposition of the reactive intermediates.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include the use of large-scale nitration reactors, precise temperature control systems, and safety protocols to handle the highly reactive and potentially hazardous materials involved.
Análisis De Reacciones Químicas
Types of Reactions
N-(1,2,2-trinitramidoethyl)nitramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of amines and other reduced nitrogen compounds.
Substitution: Nucleophilic substitution reactions can occur, where nitro groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like nitric acid for oxidation, reducing agents such as hydrogen gas or metal hydrides for reduction, and nucleophiles like amines or thiols for substitution reactions. These reactions typically require controlled conditions, including specific temperatures, pressures, and inert atmospheres to ensure safety and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted nitramides.
Aplicaciones Científicas De Investigación
N-(1,2,2-trinitramidoethyl)nitramide has several scientific research applications:
Chemistry: It is used in the synthesis of other high-energy materials and as a reagent in various chemical reactions.
Mecanismo De Acción
The mechanism by which N-(1,2,2-trinitramidoethyl)nitramide exerts its effects is primarily through its high reactivity and ability to release a significant amount of energy upon decomposition. The molecular targets and pathways involved include the rapid cleavage of nitrogen-oxygen bonds, leading to the formation of gaseous products and the release of energy. This makes it highly effective as an explosive or propellant component.
Comparación Con Compuestos Similares
Similar Compounds
Trinitramide: Another high-energy compound with similar applications in explosives and propellants.
Dinitramide: A precursor in the synthesis of trinitramide and other nitramides.
Nitramide: The simplest member of the nitramine family, used as a starting material for more complex compounds.
Uniqueness
N-(1,2,2-trinitramidoethyl)nitramide is unique due to its specific structure, which includes multiple nitro groups that contribute to its high energy density and reactivity. This makes it particularly suitable for applications requiring rapid energy release and high detonation performance.
Propiedades
Número CAS |
117080-06-5 |
|---|---|
Fórmula molecular |
C2H6N8O8 |
Peso molecular |
270.12 g/mol |
Nombre IUPAC |
N-(1,2,2-trinitramidoethyl)nitramide |
InChI |
InChI=1S/C2H6N8O8/c11-7(12)3-1(4-8(13)14)2(5-9(15)16)6-10(17)18/h1-6H |
Clave InChI |
GGVXMZNHTDJCFN-UHFFFAOYSA-N |
SMILES canónico |
C(C(N[N+](=O)[O-])N[N+](=O)[O-])(N[N+](=O)[O-])N[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



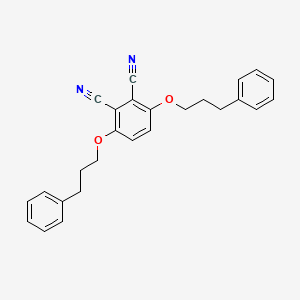
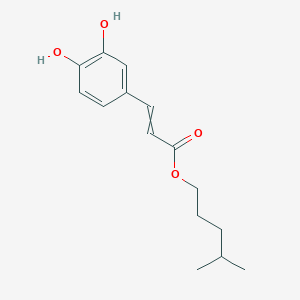
![2-Chloro-4-[(methylsulfanyl)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14296896.png)
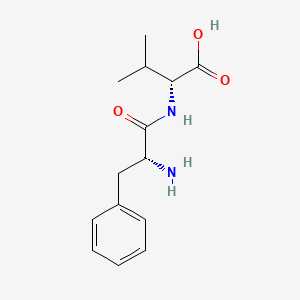
![Diethyl N-{2-[ethyl(prop-2-yn-1-yl)amino]ethyl}phosphoramidate](/img/structure/B14296910.png)
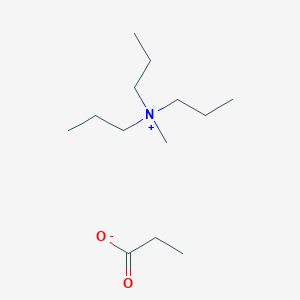
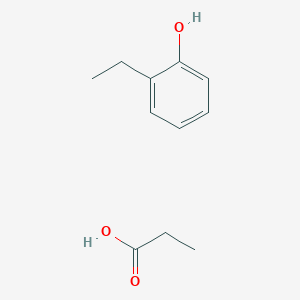

![(2E)-1-(Benzyloxy)-2-[(2,6-dimethylphenyl)imino]-3-ethylpentan-3-ol](/img/structure/B14296951.png)
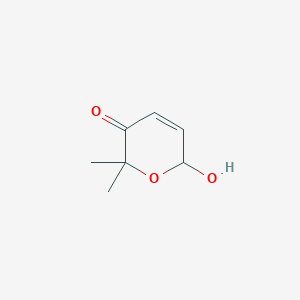
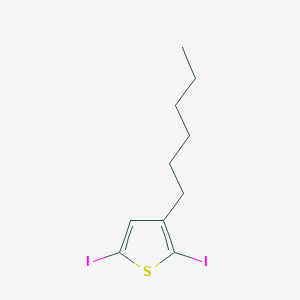
![Diethyl [(4-bromofuran-2-yl)(hydroxy)methyl]phosphonate](/img/structure/B14296973.png)

